molecular formula C18H22N2OS B2623662 2-amino-N-(4-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide CAS No. 667437-53-8

2-amino-N-(4-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide

Cat. No.: B2623662
CAS No.: 667437-53-8
M. Wt: 314.45
InChI Key: VWIODHZJOQEKOI-UHFFFAOYSA-N
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Description

2-amino-N-(4-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring, which are known for their diverse biological activities and applications in medicinal chemistry. This particular compound is of interest due to its potential therapeutic properties and its unique structural features.

Mechanism of Action

Target of Action

The primary target of 2-amino-N-(4-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway . NRF2 is a transcription factor that regulates the expression of antioxidant proteins that protect against oxidative damage triggered by injury and inflammation .

Mode of Action

This compound: activates the NRF2 pathway . It disrupts the interaction between Kelch-like ECH-associated protein 1 (KEAP1) and NRF2, thereby interfering with the KEAP1’s Kelch domain . This disruption allows NRF2 to translocate to the nucleus, where it can initiate the transcription of antioxidant response element (ARE)-dependent genes .

Biochemical Pathways

The activation of NRF2 by This compound affects several biochemical pathways. It leads to the upregulation of NQO1 enzymatic activity and mRNA expression of NQO1 and HO-1 in Hepa-1c1c7 cells . These enzymes play crucial roles in the detoxification of reactive oxygen species and the maintenance of cellular redox homeostasis .

Pharmacokinetics

The pharmacokinetic properties of This compound are characterized by its metabolic stability in human, rat, and mouse liver microsomes . It exhibits an optimal half-life (T1/2) and intrinsic clearance (Clint), which suggest good bioavailability .

Result of Action

The activation of NRF2 by This compound results in anti-inflammatory activity in Escherichia coli Lipopolysaccharide (LPSEc)-stimulated RAW 264.7 cells . It reverses the elevated levels of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, and IFN-γ) and inflammatory mediators (PGE2, COX-2, and NF-kB) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(4-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) as reagents .

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and scalability, with careful control of reaction parameters to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(4-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify its electronic properties.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups to the thiophene ring.

Scientific Research Applications

2-amino-N-(4-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, such as:

  • 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide
  • N-(4-methylphenyl)-2-thiophenecarboxamide
  • 2-amino-3-(4-methylphenyl)thiophene

Uniqueness

What sets 2-amino-N-(4-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide apart from these similar compounds is its unique hexahydrocycloocta[b]thiophene ring structure, which may confer distinct electronic and steric properties.

Properties

IUPAC Name

2-amino-N-(4-methylphenyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2OS/c1-12-8-10-13(11-9-12)20-18(21)16-14-6-4-2-3-5-7-15(14)22-17(16)19/h8-11H,2-7,19H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWIODHZJOQEKOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCCCC3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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